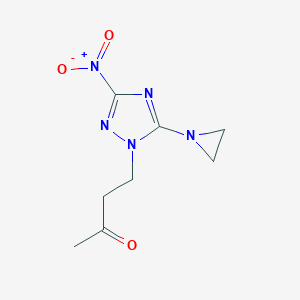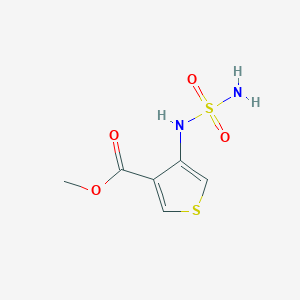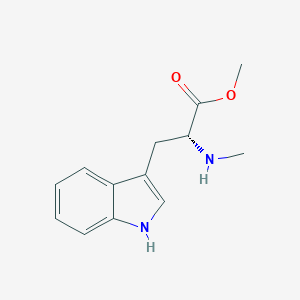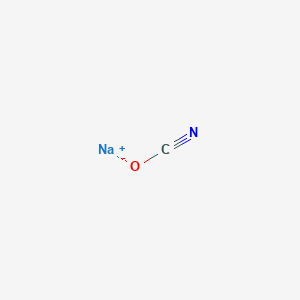
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE10A is primarily expressed in the striatum, a region of the brain that is involved in motor control, cognition, and emotion. The inhibition of PDE10A has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves the inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum. By inhibiting 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, the compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways involved in motor control, cognition, and emotion.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride are primarily mediated by its inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. By increasing the levels of cAMP and cGMP, the compound modulates the activity of various intracellular signaling pathways, including the cAMP response element-binding protein (CREB) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the protein kinase B (AKT) pathway. These pathways are involved in regulating synaptic plasticity, neuronal survival, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in lab experiments include its high selectivity for 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the compound also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
Direcciones Futuras
There are several future directions for the research and development of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride that have longer half-lives and fewer off-target effects. Additionally, the compound could be used as a tool to study the role of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in intracellular signaling pathways and neuronal function.
Métodos De Síntesis
The synthesis of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves a multistep process that starts with the reaction of 4-methylpiperazine with 5-chloro-1H-indazole-3-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the appropriate amine to yield the final product.
Aplicaciones Científicas De Investigación
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. In preclinical studies, the compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in animal models of these disorders.
Propiedades
Número CAS |
124673-63-8 |
|---|---|
Nombre del producto |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
Fórmula molecular |
C12H16Cl2N4 |
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C12H15ClN4.ClH/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12;/h2-3,8H,4-7H2,1H3,(H,14,15);1H |
Clave InChI |
LPRPQPKSTMZCOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
SMILES canónico |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
Otros números CAS |
124673-63-8 |
Sinónimos |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)








